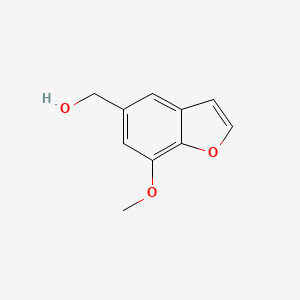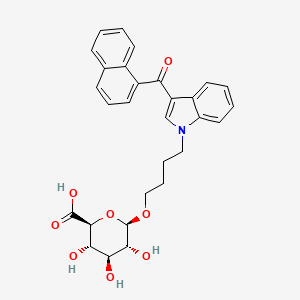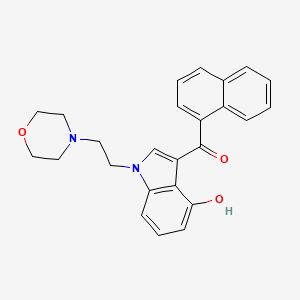
Pericyazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pericyazine-d4, also known as Periciazine, is a phenothiazine used with other medications to treat aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It is a sedative phenothiazine with weak antipsychotic properties . It also has adrenolytic, anticholinergic, metabolic and endocrine effects, and an action on the extrapyramidal system .
Synthesis Analysis
The final step in the synthesis of Pericyazine involves the alkylation of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-Piperidinol . In a study, substituted phenothiazines were synthesized and molecular docking simulation studies were performed into the binding pocket of D4 dopamine receptor . These compounds showed acceptable binding affinity with the binding pocket of the D4 dopamine receptor similar to known inhibitors .Molecular Structure Analysis
Pericyazine has a molecular formula of C21H23N3OS and a molecular weight of 365.492 . It is a phenothiazine of the piperidine group .Chemical Reactions Analysis
Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade . It also has adrenolytic, anticholinergic, metabolic and endocrine effects, and an action on the extrapyramidal system .Mecanismo De Acción
Direcciones Futuras
The evidence is inadequate to determine whether pericyazine is better than other antipsychotics . No studies reported outcomes on satisfaction of treatment or cost effectiveness, which require attention . This lack of evidence leaves people with schizophrenia, mental health professionals and policy makers with little information on the benefits, hazards or problems of pericyazine . Outcomes on the cost of care and satisfaction with treatment should be included in future trials which should also be larger, better conducted, and fully reported .
Propiedades
Número CAS |
1329836-72-7 |
|---|---|
Fórmula molecular |
C21H23N3OS |
Peso molecular |
369.519 |
Nombre IUPAC |
10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |
Clave InChI |
LUALIOATIOESLM-IDPVZSQYSA-N |
SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Sinónimos |
10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4; 2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4; Aolept-d4; Bayer 1409-d4; FI 6145-d4; Nelactil-d4; Nemactil-d4; Neulactil; -d4 Neuleptil-d4; Periciazine-d4; Perici |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




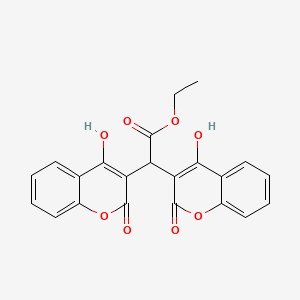
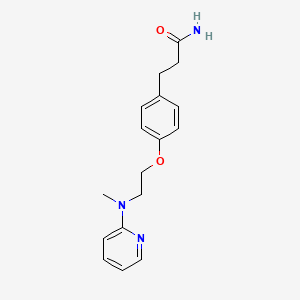
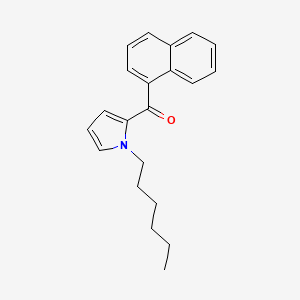
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
